molecular formula C33H41N5O6S B12298410 [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 97259-64-8

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Cat. No.: B12298410
CAS No.: 97259-64-8
M. Wt: 635.8 g/mol
InChI Key: QAMWRMRIYODDLR-DSXUQNDKSA-N
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Description

The compound “[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that likely exhibits unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonic acid group, and the coupling of the quinoline and azabicyclo[2.2.2]octane moieties. Each step would require specific reagents and conditions, such as:

    Formation of the pyrazole ring: This could involve the reaction of a diketone with hydrazine.

    Introduction of the sulfonic acid group: This might be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling reactions: These could involve the use of coupling agents like EDCI or DCC to link the different parts of the molecule.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methanol group could be oxidized to a carboxylic acid.

    Reduction: The quinoline ring could be reduced under specific conditions.

    Substitution: The sulfonic acid group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound could be investigated for its therapeutic potential in treating various diseases.

    Diagnostics: Possible use in diagnostic assays for detecting specific biomolecules.

Industry

    Chemical Manufacturing: Applications in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical intermediates.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with receptors: Modulating signaling pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid: A similar compound with slight structural variations.

    [(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: Another related compound with different substituents.

Uniqueness

The unique combination of functional groups and structural features in the compound “[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” sets it apart from other similar compounds. This uniqueness could translate to distinct chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

CAS No.

97259-64-8

Molecular Formula

C33H41N5O6S

Molecular Weight

635.8 g/mol

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.C13H17N3O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;4-8H,9H2,1-3H3,(H,18,19,20)/t13-,14-,19-,20+;/m0./s1

InChI Key

QAMWRMRIYODDLR-DSXUQNDKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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